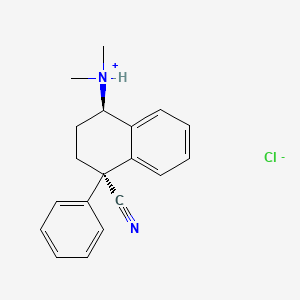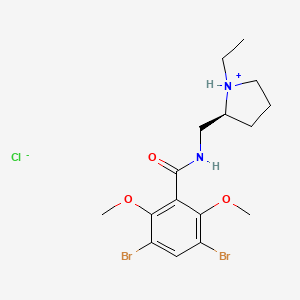
Bismuth disodium pentaiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth disodium pentaiodide is a chemical compound with the molecular formula BiI₅Na₂. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its high molecular weight and its ability to form complex structures with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth disodium pentaiodide can be synthesized through the reaction of bismuth triiodide (BiI₃) with sodium iodide (NaI) in an appropriate solvent. The reaction typically occurs at elevated temperatures to ensure complete formation of the compound. The general reaction is as follows: [ \text{BiI}_3 + 2\text{NaI} \rightarrow \text{BiI}_5\text{Na}_2 ]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth disodium pentaiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The iodide ions in the compound can be substituted with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce bismuth oxides, while reduction may yield bismuth metal or lower oxidation state bismuth compounds.
Applications De Recherche Scientifique
Bismuth disodium pentaiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in antimicrobial and anticancer treatments.
Industry: this compound is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which bismuth disodium pentaiodide exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Bismuth disodium pentaiodide can be compared with other bismuth compounds, such as bismuth triiodide (BiI₃) and bismuth oxychloride (BiOCl). While these compounds share some similarities, this compound is unique in its structure and reactivity. For example:
Bismuth triiodide (BiI₃): This compound is a precursor for the synthesis of this compound and has different reactivity and applications.
Bismuth oxychloride (BiOCl): Known for its use in cosmetics and pigments, this compound has distinct properties compared to this compound.
Propriétés
Numéro CAS |
53778-50-0 |
|---|---|
Formule moléculaire |
BiI5Na2-3 |
Poids moléculaire |
889.4823 g/mol |
InChI |
InChI=1S/Bi.5HI.2Na/h;5*1H;;/q;;;;;;2*+1/p-5 |
Clé InChI |
HWUSRLIJDBLLMQ-UHFFFAOYSA-I |
SMILES canonique |
[Na+].[Na+].[I-].[I-].[I-].[I-].[I-].[Bi] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


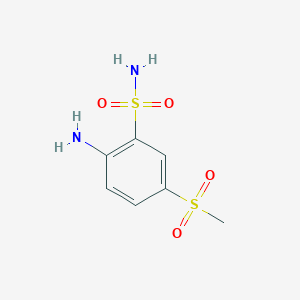
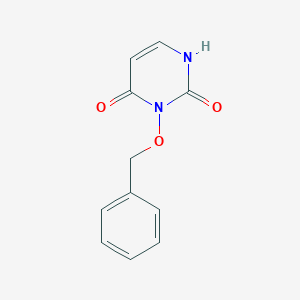
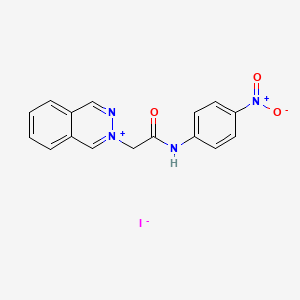
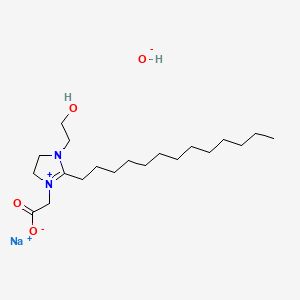
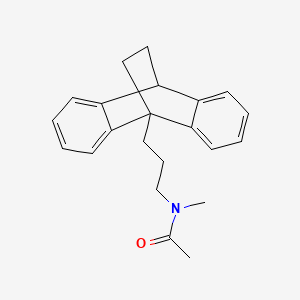
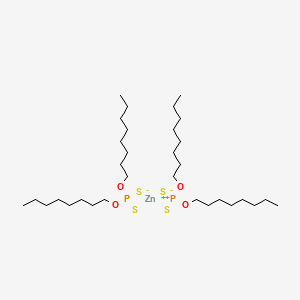
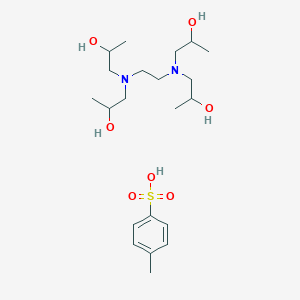


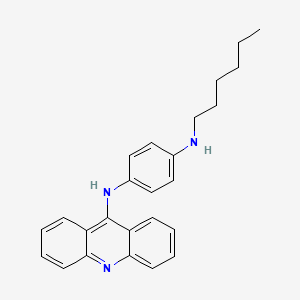
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
